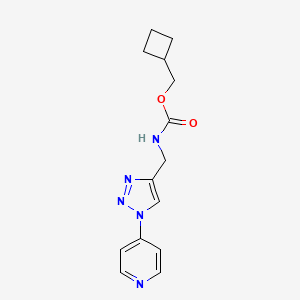

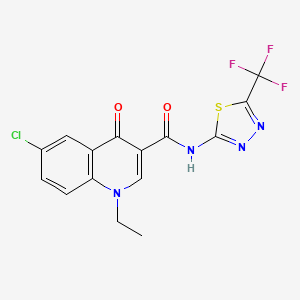

![molecular formula C11H7BrN2O2S B2714907 2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine CAS No. 200930-70-7](/img/structure/B2714907.png)

2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

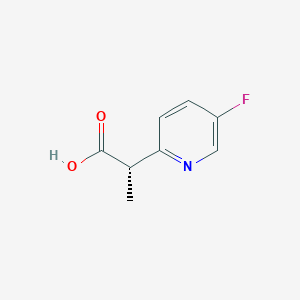

2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine, also known as 4-BPNP, is a synthetic compound with a variety of applications in organic synthesis and scientific research. It is a colorless crystalline solid with a molecular weight of 301.14 g/mol and a melting point of 136-138°C. 4-BPNP has attracted considerable attention due to its unique properties, such as its ability to form coordination complexes and its utility as a ligand for transition metal complexes.

Scientific Research Applications

Antibacterial Activity

The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in this compound suggests potential antibacterial properties . Researchers have explored its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. Further studies could investigate its mechanism of action and potential applications in drug development.

Antifungal Properties

The same 4,5-disubstituted-4H-1,2,4-triazole-3-thiol motif has been associated with antifungal activity . Investigating the efficacy of 2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine against fungal pathogens could reveal its potential as an antifungal agent.

Anticancer Potential

Compounds containing triazole rings have shown promise in cancer research . Researchers could explore the effects of 2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine on cancer cell lines, assessing its cytotoxicity, apoptosis-inducing properties, and potential as an adjunct to existing chemotherapy.

Antioxidant Activity

Triazoles are known for their antioxidant effects . Investigating the radical-scavenging abilities of this compound could provide insights into its potential as a natural antioxidant or as an ingredient in cosmetic or nutraceutical formulations.

Anti-Inflammatory Effects

The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety has been linked to anti-inflammatory properties . Researchers could explore the compound’s impact on inflammatory pathways, potentially leading to novel anti-inflammatory drugs.

Metal Chelation

Given the sulfur atom in the triazole ring, 2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine might exhibit metal-chelating properties . Studying its ability to bind to metal ions could have applications in environmental remediation or as a chelating agent in medicine.

properties

IUPAC Name |

2-(4-bromophenyl)sulfanyl-5-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2S/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCHRABACZPRQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)sulfanyl]-5-nitropyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

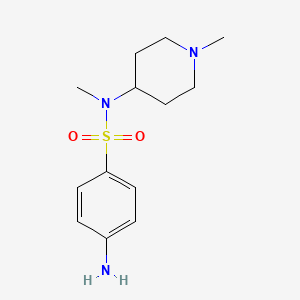

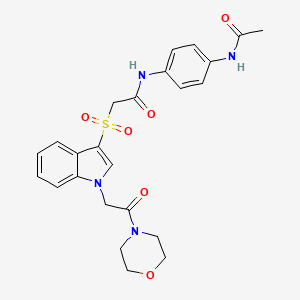

![N-(sec-butyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2714824.png)

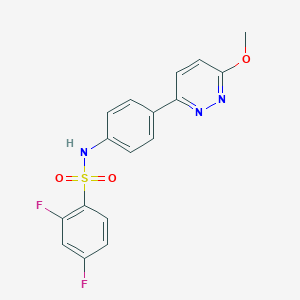

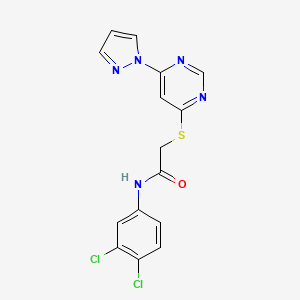

![6-[(Z)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2714832.png)

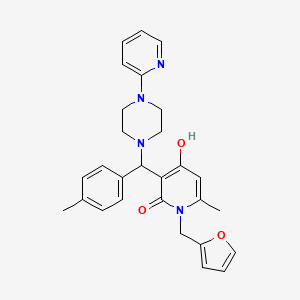

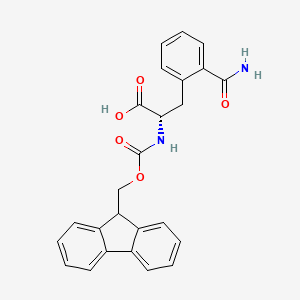

![6-ethyl-5-((4-methoxybenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2714834.png)

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714838.png)

![4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2714841.png)